Cas no 946300-61-4 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)

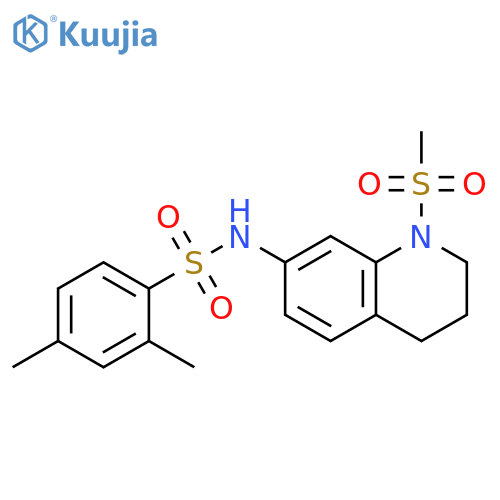

946300-61-4 structure

商品名:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide

CAS番号:946300-61-4

MF:C18H22N2O4S2

メガワット:394.508282184601

CID:5514079

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2,4-dimethyl-N-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-7-quinolinyl]-

- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide

-

- インチ: 1S/C18H22N2O4S2/c1-13-6-9-18(14(2)11-13)26(23,24)19-16-8-7-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3

- InChIKey: ATILZCKQRPLOPD-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3S(C)(=O)=O)(=O)=O)=CC=C(C)C=C1C

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2052-0207-2μmol |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-3mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-15mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-75mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-1mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-5mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-20mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-10μmol |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-2mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2052-0207-4mg |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |

946300-61-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

946300-61-4 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量